(6Z)-3-(4-chlorophenyl)-6-[4-(diethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, and substituted with chlorophenyl and diethylaminophenyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolothiazoles.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on biological systems. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In the industrial sector, (6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE may be used in the production of specialty chemicals, materials, and other products that require its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Heparinoid Compounds: Structurally different but with similar biological activity in some contexts.
Steviol Glycosides: Compounds with similar glycosidic linkages but different core structures.
Uniqueness
What sets (6Z)-3-(4-CHLOROPHENYL)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique triazolothiazole core, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H19ClN4OS |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(6Z)-3-(4-chlorophenyl)-6-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C21H19ClN4OS/c1-3-25(4-2)17-11-5-14(6-12-17)13-18-20(27)26-19(23-24-21(26)28-18)15-7-9-16(22)10-8-15/h5-13H,3-4H2,1-2H3/b18-13- |
InChI Key |
OEMMHLAJXHYNOU-AQTBWJFISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.